3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that features both pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable triazine precursor under acidic or basic conditions to facilitate ring closure and formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
- 3-(5-amino-3-methylpyrazol-1-yl)propanenitrile
- 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
Uniqueness
3-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of pyrazole and triazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N6O |
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Molecular Weight |
206.21 g/mol |
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H10N6O/c1-4-3-6(9)14(13-4)8-10-7(15)5(2)11-12-8/h3H,9H2,1-2H3,(H,10,12,15) |
InChI Key |
SOOSXBXPDQLOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
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